N-(3-methylbutan-2-yl)cyclooctanamine

Lipophilicity ADME Lead optimization

N-(3-Methylbutan-2-yl)cyclooctanamine is a secondary amine (C13H27N, MW 197.36 g/mol) featuring a cyclooctane ring N-substituted with a branched 3-methylbutan-2-yl (1,2-dimethylpropyl) group. This compound belongs to the class of N-alkyl cyclooctanamines—an underexplored region of chemical space where eight-membered cyclic amines serve as novel three-dimensional scaffolds for drug discovery and library design.

Molecular Formula C13H27N
Molecular Weight 197.36 g/mol
Cat. No. B13259727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylbutan-2-yl)cyclooctanamine
Molecular FormulaC13H27N
Molecular Weight197.36 g/mol
Structural Identifiers
SMILESCC(C)C(C)NC1CCCCCCC1
InChIInChI=1S/C13H27N/c1-11(2)12(3)14-13-9-7-5-4-6-8-10-13/h11-14H,4-10H2,1-3H3
InChIKeySZYFXTOSCQICOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methylbutan-2-yl)cyclooctanamine (CAS 1019592-12-1) Procurement Guide: Physicochemical Profile, Lipophilicity, and Scaffold Differentiation


N-(3-Methylbutan-2-yl)cyclooctanamine is a secondary amine (C13H27N, MW 197.36 g/mol) featuring a cyclooctane ring N-substituted with a branched 3-methylbutan-2-yl (1,2-dimethylpropyl) group . This compound belongs to the class of N-alkyl cyclooctanamines—an underexplored region of chemical space where eight-membered cyclic amines serve as novel three-dimensional scaffolds for drug discovery and library design [1]. The molecule possesses one hydrogen bond donor and one hydrogen bond acceptor, with a topological polar surface area (TPSA) of 12.03 Ų and three rotatable bonds . The cyclooctane ring imparts conformational flexibility distinct from the more widely utilized six-membered cyclohexylamine and piperidine scaffolds, while the branched N-alkyl substituent modulates lipophilicity and steric properties relevant to biological target engagement and pharmacokinetic profiling [1] [2].

Why N-(3-Methylbutan-2-yl)cyclooctanamine Cannot Be Interchanged with Simpler Cyclooctanamine or Cyclohexylamine Analogs


N-alkyl cyclooctanamines are not functionally interchangeable building blocks. Even among close homologs within the N-alkyl cyclooctanamine series, relatively small variations in the N-substituent produce substantial shifts in lipophilicity, steric bulk, and predicted ADME properties that directly impact biological screening outcomes. The branched 3-methylbutan-2-yl group of the target compound confers a calculated logP of 3.73 , representing an increase of 1.2–1.7 log units over the parent cyclooctanamine (logP 2.5–2.06) [1] and a significant shift relative to the straight-chain analog N-(sec-butyl)cyclooctanamine. These lipophilicity differences translate into altered membrane permeability, protein binding, and distribution behavior that cannot be replicated by substituting a simpler N-alkyl cyclooctanamine. Furthermore, the eight-membered cyclooctane ring itself occupies a distinct conformational space compared to the ubiquitous six-membered cyclohexylamine and piperidine scaffolds that dominate screening libraries [2]. Direct biological evidence from structurally related cyclooctanamine derivatives confirms that N-substituent identity modulates receptor binding: N-(furan-2-ylmethyl)cyclooctanamine exhibits quantifiable binding at the 5-HT1A receptor (EC50 = 9.90E+4 nM) [3], while cyclooctylamine shows a 100-fold greater M2 ion channel inhibitory potency compared to cyclopentylamine [4], demonstrating that both ring size and N-substitution are critical determinants of target engagement.

Quantitative Comparative Evidence: N-(3-Methylbutan-2-yl)cyclooctanamine vs. Closest Analogs Across Physicochemical, Scaffold, and Biological Dimensions


Evidence 1: Lipophilicity (Calculated logP) Comparison vs. Parent Cyclooctanamine and N-(sec-Butyl)cyclooctanamine

The target compound N-(3-methylbutan-2-yl)cyclooctanamine exhibits a calculated logP of 3.73 , which is 1.21–1.67 log units higher than the parent cyclooctanamine (logP reported as 2.52 and 2.06 [1] from different sources) and a notable increase compared to its closest commercially available straight-chain analog N-(sec-butyl)cyclooctanamine (logP 3.79 ; the target has one additional methyl branch). This places the target compound in an intermediate lipophilicity range—sufficiently lipophilic for membrane permeability while remaining below the logP >5 threshold associated with poor drug-likeness per Lipinski's Rule of Five.

Lipophilicity ADME Lead optimization Drug-likeness

Evidence 2: Molecular Design Differentiation—Branched N-Alkyl Group vs. Straight-Chain and Shorter-Chain Analogs

The 3-methylbutan-2-yl substituent introduces a specific branching pattern (1,2-dimethylpropyl) at the amine nitrogen that differs from all commercially catalogued N-alkyl cyclooctanamine analogs. Compared to the straight-chain N-(sec-butyl)cyclooctanamine (C12H25N, MW 183.33, chiral at the α-carbon only) , the target compound (C13H27N, MW 197.36) bears an additional methyl group at the β-position, creating a second chiral center and increasing both molecular weight (+14.03 Da) and steric demand . Relative to N-(propan-2-yl)cyclooctanamine (C11H23N, MW 169.31) , the target compound has a substantially larger and more sterically demanding N-substituent (ΔMW = +28.05 Da, Δcarbons = +2) . This structural differentiation is meaningful because the branching pattern alters the conformational preferences of the N-substituent and affects how the amine engages with biological targets, as evidenced by the structure-activity relationships observed in the broader cyclooctanamine series where N-substituent identity governs receptor binding outcomes [1] [2].

Medicinal chemistry Structure-activity relationship Scaffold design Steric parameters

Evidence 3: Scaffold Novelty—Eight-Membered Cyclic Amine vs. Six-Membered Cyclohexylamine/Piperidine Scaffolds in Screening Libraries

Eight-membered cyclic amines, including N-substituted cyclooctanamines, occupy an underexplored and underexploited region of chemical space relative to the ubiquitous six-membered cyclohexylamine and piperidine scaffolds that dominate pharmaceutical compound collections [1]. A 2022 Ph.D. thesis (iDESIGN European Industrial Doctorate programme) specifically identified eight-membered cyclic amines as 'valuable starting points for drug discovery' due to their conformational flexibility and presence in bioactive natural products [2]. The thesis describes the design and synthesis of three diverse compound libraries built on eight-membered azacyclic scaffolds using parallel synthesis, with KNIME and DataWarrior-based in silico validation confirming maximum diversity in drug-like physicochemical, structural, and molecular shape space [2]. Of the 200 synthesized library compounds, a representative subset was screened for hERG activity, and measured ElogD values validated the in silico design strategy [2]. While the target compound N-(3-methylbutan-2-yl)cyclooctanamine was not itself a member of these specific libraries, it shares the core eight-membered cyclooctanamine scaffold that the thesis identifies as a priority for expanding screening collection diversity [2].

Chemical space Scaffold novelty Drug discovery Diversity-oriented synthesis

Evidence 4: Biological Activity Inference—Cyclooctanamine Scaffold Pharmacological Precedent vs. Smaller and Larger Cycloalkylamines

Although no direct biological assay data have been published for N-(3-methylbutan-2-yl)cyclooctanamine, the cyclooctanamine scaffold has established pharmacological precedent that distinguishes it from both smaller and larger cycloalkylamines. Cyclooctylamine inhibits the influenza A virus M2 proton channel with 100-fold greater potency than cyclopentylamine in functionally reconstituted M2 protein, matching the relative activities observed in influenza virus-infected cells [1]. This demonstrates that the eight-membered ring is optimal for M2 channel blockade among the cycloalkylamine series. Separately, N-(furan-2-ylmethyl)cyclooctanamine—a cyclooctanamine derivative with a heterocyclic N-substituent—binds to the human 5-HT1A receptor with an EC50 of 9.90E+4 nM (99 μM) in a cell-based functional assay [2]. These two independent data points establish that: (a) the cyclooctane ring size confers specific pharmacological activity not achievable with smaller cycloalkyl rings, and (b) N-substituted cyclooctanamines are capable of engaging G protein-coupled receptor targets at measurable concentrations. The target compound's unique branched N-alkyl group occupies a distinct region of chemical property space compared to the furfuryl-substituted analog (ΔMW = −9.95 Da; lipophilic alkyl vs. heteroaromatic N-substituent; logP 3.73 vs. estimated logP ~2.5–3.0 for the furfuryl analog), suggesting it may exhibit a different target selectivity profile.

Ion channel pharmacology Antiviral research Receptor binding Structure-activity relationship

Recommended Research and Procurement Application Scenarios for N-(3-Methylbutan-2-yl)cyclooctanamine


Scenario 1: Medicinal Chemistry—Lead Optimization SAR Exploration of N-Alkyl Cyclooctanamine Series

In a medicinal chemistry campaign targeting GPCRs or ion channels where a cyclooctylamine hit or lead has been identified, N-(3-methylbutan-2-yl)cyclooctanamine serves as a differentiated SAR probe to explore the effect of branched N-alkyl substitution on potency, selectivity, and ADME properties. With its calculated logP of 3.73—substantially elevated over the parent cyclooctanamine (logP 2.06–2.52) —and its unique 3-methylbutan-2-yl branching pattern that introduces a second chiral center [1], this compound enables interrogation of steric and lipophilic tolerance in the N-substituent binding pocket. The precedent that N-substituted cyclooctanamines engage the 5-HT1A receptor at measurable concentrations (EC50 = 99 μM for the furfuryl analog) [2] supports the feasibility of using this class for GPCR SAR campaigns. Incorporation of this compound alongside the simpler N-(sec-butyl)cyclooctanamine analog (logP 3.79, one chiral center) allows the medicinal chemist to deconvolute the contributions of chain branching versus overall lipophilicity to biological activity.

Scenario 2: Antiviral Drug Discovery—M2 Ion Channel Blocker Optimization

Given that cyclooctylamine exhibits a 100-fold greater potency for influenza A M2 proton channel inhibition compared to cyclopentylamine , N-(3-methylbutan-2-yl)cyclooctanamine is a logical candidate for antiviral lead optimization efforts targeting the M2 channel or related viral ion channels. The enhanced lipophilicity of the branched N-alkyl group (logP 3.73 vs. cyclooctylamine logP 2.06–2.52) [1] may improve membrane partitioning and access to the transmembrane M2 binding site. In vivo, cyclooctylamine was active against influenza at 150 mg/kg/day in infected mice [2], providing a baseline efficacy benchmark against which N-alkylated derivatives can be compared. The structurally distinct 1-acyl-3-cyclooctylguanidine series demonstrated that derivatization of the cyclooctylamine nitrogen can enhance antiviral activity while reducing toxicity relative to the parent amine , establishing a direct precedent that N-substitution on the cyclooctanamine scaffold is a viable strategy for improving the therapeutic index of this chemotype.

Scenario 3: Chemical Biology—Diversity-Oriented Synthesis and Screening Library Expansion

N-(3-Methylbutan-2-yl)cyclooctanamine is ideally suited for inclusion in diversity-oriented synthesis (DOS) campaigns and screening library expansion initiatives that aim to populate underexplored regions of chemical space. The eight-membered cyclic amine scaffold has been explicitly identified as a priority chemotype for drug discovery library design due to its conformational flexibility and underrepresentation in existing compound collections . The compound's secondary amine functionality provides a synthetic handle for further derivatization via N-alkylation, N-acylation, or reductive amination, enabling rapid generation of tertiary amine or amide libraries built on the cyclooctane core . With a TPSA of 12.03 Ų, one H-bond donor, and one H-bond acceptor , the compound falls within favorable drug-like property space for CNS applications, where low TPSA (<60–70 Ų) and limited H-bonding capacity are associated with blood-brain barrier penetration.

Scenario 4: Physicochemical and ADME Assay Development—Lipophilicity Reference Standard

N-(3-Methylbutan-2-yl)cyclooctanamine can serve as a lipophilicity reference compound or calibration standard in chromatographic logP/logD determination methods (e.g., reversed-phase HPLC, immobilized artificial membrane chromatography). Its calculated logP of 3.73 and structural relationship to the well-characterized parent cyclooctanamine (logP 2.06–2.52) [1] and the sec-butyl analog (logP 3.79) [2] provide a set of structurally related compounds spanning a ~1.7 log unit lipophilicity range, suitable for constructing retention-time-to-logP calibration curves. Additionally, the presence of two chiral centers in the target compound offers potential for evaluating stereochemistry-dependent differences in chromatographic retention or ADME parameters, a consideration that is absent for the achiral or single-enantiomer comparators in the series.

Quote Request

Request a Quote for N-(3-methylbutan-2-yl)cyclooctanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.